N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c1-8(20)18(12-17-10(6-19)7-21-12)11-4-2-9(3-5-11)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLQWLRSLIAFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-formylthiazole Intermediate
The 4-formyl group on the thiazole ring is commonly introduced by the Vilsmeier–Haack reaction , a formylation method involving the reaction of thiazole derivatives with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) .
Coupling to Form the Acetamide
The coupling of 4-formylthiazole with 4-(trifluoromethyl)aniline to form the acetamide involves:
- Activation of the acyl component, typically via acetyl chloride or an equivalent activated acyl derivative.
- Reaction with the aniline derivative under anhydrous conditions, often in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
- The reaction is carried out under inert atmosphere with gentle heating to facilitate nucleophilic attack by the amine on the acyl chloride, forming the amide bond.
- Purification is achieved by column chromatography using solvent systems such as hexane/ethyl acetate or DCM/ethyl acetate to isolate the pure N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide.
Alternative Synthetic Routes
- Some protocols start from the synthesis of 2-chloroacetamide derivatives, which then undergo substitution with 4-formylthiazol-2-amine derivatives.
- Multi-step syntheses involving initial preparation of sulfonamide-thiazole acetamide derivatives have been reported, but these are more complex and less direct for this specific compound.
Reaction Conditions and Optimization
- Inert atmosphere (N₂ or Ar) : To prevent oxidation or moisture interference.
- Temperature control : Initial low temperature for formylation step, followed by reflux for completion.
- Solvent choice : Anhydrous, aprotic solvents like DCM or THF are preferred for coupling steps.
- Purification : Column chromatography is critical to obtain high purity.
Chemical Reaction Analysis
| Reaction Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Vilsmeier–Haack formylation | POCl₃, DMF, 0 °C to reflux (4–6 h) | Introduce formyl group at 4-position of thiazole |
| Acetylation/coupling | Acetyl chloride or equivalent, 4-(trifluoromethyl)aniline, inert atmosphere, DCM or THF, heating | Formation of acetamide linkage |
| Purification | Column chromatography (Hexane/EA or DCM/EA) | Isolation of pure product |
Data Table: Mass Spectrometry and Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 315.04098 | 169.8 |
| [M+Na]+ | 337.02292 | 177.4 |
| [M+NH4]+ | 332.06752 | 174.4 |
| [M+K]+ | 352.99686 | 173.0 |
| [M-H]- | 313.02642 | 167.6 |
These data support molecular weight confirmation and structural characterization during synthesis.
Research Findings and Case Studies Related to Preparation
- The formylation via Vilsmeier–Haack reaction is a robust and high-yielding method for introducing the aldehyde group on heterocycles like thiazole, essential for subsequent coupling steps.
- The trifluoromethyl group on the phenyl ring enhances the lipophilicity and stability of the compound, influencing reaction conditions and purification strategies.
- Studies on related thiazole acetamide derivatives show that electron-donating and electron-withdrawing substituents affect yields and reaction kinetics, which can guide optimization.
Summary of Preparation Methodology
| Step Number | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formylation of thiazole ring | Vilsmeier–Haack reaction (POCl₃/DMF) | 4-formylthiazole intermediate |
| 2 | Coupling with 4-(trifluoromethyl)aniline | Acetyl chloride, inert atmosphere, DCM/THF, heat | Formation of acetamide linkage |
| 3 | Purification | Column chromatography | Pure this compound |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide.
Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can potentially serve as a lead compound for developing new antimicrobial agents. The incorporation of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.
Anti-inflammatory Properties:
Compounds with thiazole moieties have been studied for their anti-inflammatory effects. The specific structure of this compound suggests it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Material Science
Polymer Synthesis:
The compound can be utilized in synthesizing polymers with enhanced thermal and mechanical properties. Its thiazole group can act as a cross-linking agent in polymer matrices, improving the durability and functionality of materials used in various applications such as coatings and adhesives.
Nanocomposites:
Incorporating this compound into nanocomposite materials can enhance their electrical conductivity and thermal stability. This makes it suitable for applications in electronics and energy storage devices.
Analytical Chemistry
Chromatographic Applications:
The compound's distinct chemical structure allows it to be used as a standard reference material in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its unique properties can help in developing analytical methods for detecting similar compounds in biological samples.
Spectroscopic Studies:
Due to its specific molecular characteristics, this compound can be employed in spectroscopic studies to understand molecular interactions and dynamics. It can serve as a probe in fluorescence studies or as a standard in NMR (Nuclear Magnetic Resonance) spectroscopy.
Data Tables
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 315.04098 | 169.8 |
| [M+Na]+ | 337.02292 | 177.4 |
| [M+NH4]+ | 332.06752 | 174.4 |
| [M+K]+ | 352.99686 | 173.0 |
| [M-H]- | 313.02642 | 167.6 |
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated various thiazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Study 2: Polymer Development
Researchers synthesized a series of polymers incorporating thiazole derivatives to assess their mechanical properties. The inclusion of this compound resulted in enhanced tensile strength and thermal stability compared to control samples without the compound.
Mechanism of Action
The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Differences
Thiazole vs. Piperazine Derivatives :
- The thiazole core in the target compound provides a planar heterocyclic structure conducive to π-π stacking interactions, whereas piperazine-containing analogs (e.g., compounds 12 and 14 in ) exhibit conformational flexibility, enhancing blood-brain barrier penetration for anticonvulsant applications .
- Unlike the target compound, piperazine derivatives like 12 and 14 show anticonvulsant activity in rodent models, attributed to their modulation of voltage-gated sodium channels .
Trifluoromethyl Substitution Position :
- The 4-(trifluoromethyl)phenyl group in the target compound contrasts with the 3-(trifluoromethyl)phenyl isomer (). This positional difference may influence binding affinity in biological targets, as seen in analogous pesticides where meta-substitution enhances herbicidal potency .
Formyl Group Reactivity :
- The 4-formyl-thiazole moiety enables covalent interactions (e.g., Schiff base formation) in drug design, distinguishing it from derivatives like N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (), which serves as a synthetic intermediate for further functionalization .
Pesticide vs. Therapeutic Applications :
- Flufenacet () shares a trifluoromethyl group and thiazole-like thiadiazole ring but is optimized for herbicidal activity through its lipophilic isopropyl chain, unlike the target compound’s formyl group .
- European patents highlight structurally related compounds (e.g., isoxazole derivatives) as pesticides, emphasizing the role of trifluoromethyl groups in enhancing environmental stability .
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unspecified, Flufenacet () melts at 75°C, and piperazine derivatives (e.g., compound 12) are typically crystalline solids with higher melting points due to ionic interactions .
- Solubility : The formyl group in the target compound may reduce aqueous solubility compared to sulfonamide analogs (), which exhibit improved solubility due to hydrogen-bonding capabilities .
Biological Activity
N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide (CAS No. 1197825-54-9) is a thiazole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C13H9F3N2O2S. The compound features a thiazole ring, a trifluoromethyl-substituted phenyl group, and an acetamide moiety.
Structural Information:
| Property | Value |
|---|---|
| Molecular Formula | C13H9F3N2O2S |
| Molecular Weight | 314.28 g/mol |
| SMILES | CC(=O)N(C1=CC=C(C=C1)C(F)(F)F)C2=NC(=CS2)C=O |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole compounds can act as effective inhibitors against various cancer cell lines.
- Case Study : In a study assessing the cytotoxicity of thiazole derivatives, compounds with similar structural features to this compound demonstrated IC50 values in the low micromolar range against A-431 and Jurkat cell lines, indicating potent anticancer activity .
The presence of electron-donating groups and specific substitutions on the phenyl ring were found to enhance cytotoxic activity. Notably, the incorporation of a methyl group at position 4 of the phenyl ring was linked to increased efficacy .
Antimicrobial Activity
Thiazole derivatives have also been reported to possess antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains.
- Antibacterial Efficacy : In comparative studies, thiazole-based compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin. The presence of electron-releasing groups significantly influenced their antibacterial potency .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:
- Thiazole Ring : Essential for anticancer and antimicrobial activity.
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Phenyl Substituents : Modifications on the phenyl ring can lead to variations in biological efficacy.
Research Findings
Recent literature highlights the promising biological activities associated with thiazole derivatives:
| Compound | Activity Type | IC50 / MIC Values |
|---|---|---|
| Compound 9 | Antitumor | IC50 = 1.61 µg/mL |
| Compound 10 | Antitumor | IC50 = 1.98 µg/mL |
| Compound 22c | Antibacterial | MIC = 1.9 µg/mL |
These findings suggest that modifications to the thiazole structure can lead to significant enhancements in both anticancer and antimicrobial activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(4-formyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves coupling reactions between functionalized thiazole and acetamide precursors. For example, and describe the use of nucleophilic substitution or condensation reactions under controlled conditions (e.g., reflux in anhydrous solvents like DCM or THF). Key intermediates, such as 4-formylthiazole derivatives, can be synthesized via Vilsmeier-Haack formylation. Purification via column chromatography (Hexane/EA or DCM/EA systems) is critical to isolate the target compound .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical techniques is essential:
- 1H/13C NMR : Assign chemical shifts to confirm the presence of the formyl group (~9.8 ppm for aldehydes) and trifluoromethylphenyl moiety (distinct CF3 splitting patterns) .
- ESI-MS/HRMS : Validate molecular weight (e.g., HRMS with <2 ppm error margin) .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages to confirm purity .
Q. What are the key physicochemical properties influencing solubility and formulation?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, potentially reducing aqueous solubility. Researchers should perform solubility profiling in DMSO, ethanol, and PBS (pH 7.4) for biological assays. Thermal stability can be assessed via differential scanning calorimetry (DSC), as melting points are often reported for similar acetamide derivatives (e.g., 150–250°C) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between synthesis batches be resolved?
- Methodological Answer : Cross-validate with advanced techniques:
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond connectivity (e.g., used this for analogous thiazole-acetamide hybrids) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
- Reproducibility Checks : Compare data with independent syntheses and published benchmarks (e.g., NIST databases for reference spectra) .
Q. What in vitro assays are suitable for evaluating biological activity, and how should they be designed?
- Methodological Answer : Based on structural analogs:
- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models, as in .
- Antitumor Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 calculations .
- Enzyme Inhibition : COX/LOX inhibition assays ( ) using fluorescence-based or ELISA protocols .
- Dose-Response Curves : Use ≥3 replicates and positive controls (e.g., celecoxib for COX-2) to ensure reliability.
Q. How does the 4-formyl-thiazole moiety influence binding interactions with biological targets?
- Methodological Answer : The formyl group may act as a hydrogen bond acceptor or participate in Schiff base formation with lysine residues in enzymes. Molecular docking studies (e.g., AutoDock Vina) can predict binding modes, while site-directed mutagenesis validates key interactions. highlights similar thiazole-acetamide compounds interacting with sulfonylurea receptors .
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare datasets from multiple studies (e.g., vs. 7) to identify consensus mechanisms .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing CF3 with Cl or OCH3) and retest activity .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts for coupling steps ( used CuI for sulfonamide synthesis) .
- Solvent Optimization : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
